![molecular formula C16H18BrNO4S B8454258 N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide
概要
説明
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a phenylmethoxy group, and a methylsulfonylamino group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Etherification: Formation of the phenylmethoxy group through a reaction between phenol derivatives and methoxy reagents.
Sulfonylation: Introduction of the methylsulfonylamino group using sulfonyl chloride derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or other substituted derivatives.
科学的研究の応用
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group can participate in binding interactions with enzymes or receptors, while the methylsulfonylamino group may modulate the compound’s reactivity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Shares the bromophenyl and phenylmethoxy groups but differs in the amine functionality.
4-(Benzyloxy)phenol: Contains the phenylmethoxy group but lacks the bromine and methylsulfonylamino groups.
Uniqueness
®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, phenylmethoxy group, and methylsulfonylamino group allows for versatile applications and interactions that are not observed in similar compounds.
This detailed article provides a comprehensive overview of ®-2-Bromo-1-[4-phenylmethoxy-3-[(methylsulfonyl)amino]phenyl]ethanol, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H18BrNO4S |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C16H18BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,18-19H,10-11H2,1H3/t15-/m0/s1 |
InChIキー |
CZFOWMFNLMJDKE-HNNXBMFYSA-N |
異性体SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CBr)O)OCC2=CC=CC=C2 |
正規SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
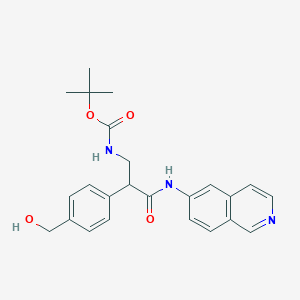
![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)
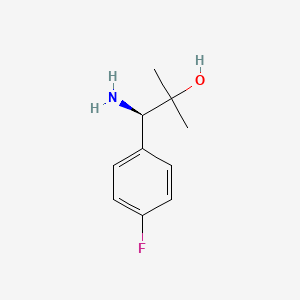

![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)
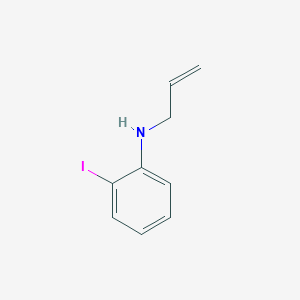
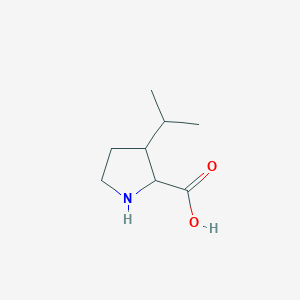
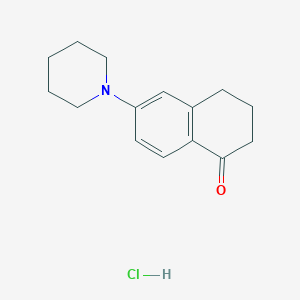

![2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide](/img/structure/B8454250.png)
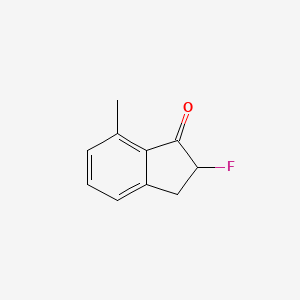
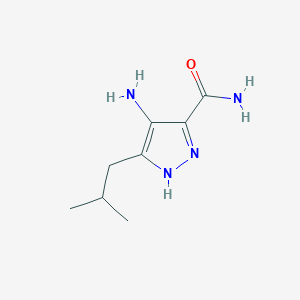
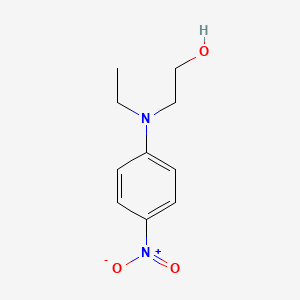
![2-(But-3-ynyl)-7-chlorobenzo[d]oxazole](/img/structure/B8454265.png)
